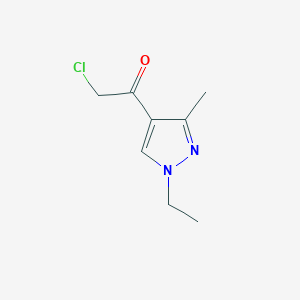
1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine
描述
1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine, also known as DFPP, is a compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has been shown to bind to certain receptors, such as dopamine and serotonin receptors, and modulate their activity. This modulation can lead to changes in neuronal activity and synaptic plasticity, which may underlie its effects on behavior and cognition.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has been shown to increase locomotor activity, reduce anxiety-like behavior, and improve cognitive function. 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has also been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which may underlie its effects on behavior and cognition.
实验室实验的优点和局限性
1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined chemical structure, which allows for precise characterization and analysis. However, 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has potential side effects, such as changes in blood pressure and heart rate, which must be carefully monitored.
未来方向
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine. One area of interest is its potential as a drug candidate for the treatment of neurological disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its effects on synaptic plasticity and neuronal activity. Future studies could investigate the underlying mechanisms of these effects and their potential applications in neuroscience. Additionally, 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine could be used as a tool compound to study the function of specific neurotransmitter systems in the brain. Overall, 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has potential applications in various fields of scientific research and warrants further investigation.
科学研究应用
1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has been investigated as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. In pharmacology, 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has been used as a tool compound to study the mechanism of action of certain neurotransmitters, such as dopamine and serotonin. In neuroscience, 1-(2,2-dimethylpropanoyl)-4-(4-fluorobenzyl)piperazine has been studied for its effects on neuronal activity and synaptic plasticity.
属性
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-16(2,3)15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTSUILSXHLYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)
![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4582780.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4582784.png)
![N-methyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4582789.png)
![2,5-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B4582798.png)

![2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4582818.png)
![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)

![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4582833.png)
![N-{3-[(6-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4582843.png)

![2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4582864.png)